4-Bromo-6-methoxypyrimidin-2-ol
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Overview
Description
4-Bromo-6-methoxypyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxypyrimidin-2-ol typically involves the bromination of 6-methoxypyrimidin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxypyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6-methoxypyrimidin-2-ol, while oxidation of the methoxy group can produce 4-bromo-6-formylpyrimidin-2-ol .
Scientific Research Applications
4-Bromo-6-methoxypyrimidin-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes and receptors involved in diseases such as cancer and inflammation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrimidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Another brominated pyrimidine derivative with similar reactivity but different substitution patterns.
6-Methoxypyrimidin-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
4-Bromo-6-methoxypyrimidin-2-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Properties
Molecular Formula |
C5H5BrN2O2 |
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Molecular Weight |
205.01 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-4-2-3(6)7-5(9)8-4/h2H,1H3,(H,7,8,9) |
InChI Key |
PWHSBGLAZRDWOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=C1)Br |
Origin of Product |
United States |
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